VM4-037

Description

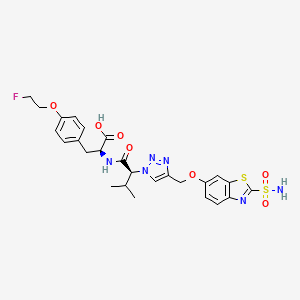

Structure

3D Structure

Properties

CAS No. |

1071470-72-8 |

|---|---|

Molecular Formula |

C26H29FN6O7S2 |

Molecular Weight |

620.7 g/mol |

IUPAC Name |

(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid |

InChI |

InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1 |

InChI Key |

QGYZPMXIVNIGKA-GMAHTHKFSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

VM4-037; VM4 037; VM4037; |

Origin of Product |

United States |

Foundational & Exploratory

VM4-037 chemical structure and synthesis

An In-Depth Technical Guide to VM4-037

This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to this compound, a small molecule inhibitor of carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging agent.

Chemical Structure and Properties

This compound is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]

Caption: A simplified block diagram of the this compound chemical structure.

Synthesis of [¹⁸F]this compound

The radiosynthesis of [¹⁸F]this compound has been performed using a FASTlab automated synthesis module. While detailed protocols are available in the primary literature, the process generally results in a high-performance liquid chromatography (HPLC)-isolated product with a radiochemical purity consistently greater than 99%.

| Parameter | Value | Reference |

| Radiochemical Purity | >99% | |

| Specific Activity | 15–50 GBq/μmol | |

| Decay-Corrected Yield | 7–9% |

Signaling Pathway and Mechanism of Action

This compound is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by hypoxia through the stabilization of the transcription factor HIF-1α. In clear cell renal cell carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive HIF-1α activation and strong CAIX expression. By binding to the active site of CAIX, [¹⁸F]this compound allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.

Caption: The signaling pathway leading to CAIX expression and its detection by [¹⁸F]this compound.

Quantitative In Vitro and In Vivo Data

Carbonic Anhydrase Inhibition

The inhibitory activity of this compound has been assessed against various carbonic anhydrase isoforms.

| Isoform | Inhibitory Constant (Ki) | Reference |

| CAIX | 124 nM | |

| CAI | 168 nM | |

| CAII | 13.4 nM | |

| CAXII | 61.3 nM |

In Vivo Metabolite Analysis

Metabolite analysis of [¹⁸F]this compound in vivo has shown the following profile.

| Time Post-Injection | Unmetabolized Tracer | Polar Metabolites | Apolar Metabolites | Reference |

| 15 min | 87.8 ± 1.5% | 11.1 ± 2.0% | N/A | |

| 45 min | 43.1 ± 3.0% | N/A | 27.2 ± 1.9% and 17.1 ± 3.6% |

Clinical PET/CT Imaging Data in Renal Cell Carcinoma

Clinical trials have evaluated [¹⁸F]this compound for imaging renal cell carcinoma.

| Parameter | Value | Notes | Reference |

| Mean SUV (Primary Kidney Lesions) | 2.55 | In all patients | |

| Mean SUV (ccRCC Lesions) | 3.16 | In patients with histologically confirmed ccRCC | |

| Mean DVR (Kidney Lesions) | 5.2 ± 2.8 | Range: 0.68–10.34 |

Experimental Protocols and Workflows

Preclinical MicroPET Imaging and Biodistribution

A typical preclinical workflow involves tumor model development, tracer injection, imaging, and ex vivo analysis.

Caption: A generalized workflow for preclinical evaluation of [¹⁸F]this compound.

Methodology:

-

Animal and Tumor Models : Experiments have utilized animal models with CAIX-expressing tumors, such as HT29 human colorectal cancer xenografts.

-

PET Acquisition : Following injection of [¹⁸F]this compound, dynamic list-mode PET acquisitions are performed.

-

Biodistribution : After the final PET scan, animals are sacrificed. Tumors and a panel of organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percent injected dose per gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach, and bladder in animal models.

Clinical PET/CT Imaging Protocol

Methodology:

-

Patient Preparation : Patients are required to rest for at least 30 minutes before the injection of [¹⁸F]this compound.

-

Radiotracer Administration : A dose of [¹⁸F]this compound is administered intravenously.

-

Imaging Protocol : Dynamic PET imaging is performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at 60 minutes post-injection.

-

Data Analysis : The uptake of the radiotracer is quantified using metrics such as the Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is measured using graphical analysis methods like the Logan plot. The time-activity curves are consistent with reversible ligand binding, showing a peak activity concentration at approximately 8 minutes post-injection followed by washout.

References

- 1. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX [thno.org]

The Pivotal Role of Carbonic Anhydrase IX in the Hypoxic Tumor Microenvironment

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Carbonic anhydrase IX (CA IX) stands as a critical player in the adaptation of tumor cells to the harsh hypoxic microenvironment. As a transmembrane enzyme, its expression is tightly regulated by hypoxia-inducible factor 1 (HIF-1), a key transcription factor activated under low oxygen conditions.[1][2] This guide delves into the multifaceted role of CA IX in tumor hypoxia, detailing its function in pH regulation, its impact on tumor progression, and its potential as a therapeutic target.

Core Function: Orchestrating pH Homeostasis in a Hostile Environment

The primary and most well-characterized function of CA IX is its catalytic activity: the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is fundamental to a tumor's ability to survive and thrive in the acidic conditions that arise from a high rate of glycolytic metabolism, a hallmark of many cancers known as the Warburg effect.

Hypoxic tumor cells rely heavily on glycolysis for energy production, leading to the accumulation of lactic acid and a subsequent decrease in intracellular pH (pHi). This intracellular acidosis can be detrimental, impairing enzyme function and ultimately leading to cell death. CA IX, with its extracellularly oriented active site, provides a powerful mechanism to counteract this.[5] By catalyzing the formation of protons and bicarbonate in the extracellular space, it contributes to the acidification of the tumor microenvironment (TME) while facilitating the transport of bicarbonate ions into the cell. This influx of bicarbonate helps to buffer the intracellular environment, maintaining a pHi that is favorable for proliferation and survival.

The significance of this pH-regulating function is underscored by the observation that CA IX expression is often localized to perinecrotic regions within tumors, areas characterized by severe hypoxia and acidosis.

Regulation of CA IX Expression: A Direct Response to Hypoxia

The expression of the CA9 gene is exquisitely sensitive to low oxygen levels. The promoter region of the CA9 gene contains a hypoxia-response element (HRE) to which HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, directly binds. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a battery of genes that promote adaptation to low oxygen, with CA9 being one of its most prominent targets.

This tight regulation by HIF-1 makes CA IX an excellent endogenous biomarker of tumor hypoxia. Studies have shown a strong correlation between CA IX expression and direct measurements of tumor oxygenation levels.

Beyond pH Regulation: CA IX's Contribution to Tumor Progression

While its role in pH homeostasis is central, the influence of CA IX extends to other critical aspects of cancer progression, including cell adhesion, migration, and invasion.

-

Cell Adhesion and Migration: The extracellular domain of CA IX contains a proteoglycan-like region that can influence cell-cell and cell-matrix interactions. Evidence suggests that CA IX can modulate E-cadherin-mediated cell adhesion, potentially promoting a more migratory and invasive phenotype.

-

Invasion and Metastasis: The acidic extracellular environment created in part by CA IX activity can facilitate the breakdown of the extracellular matrix by promoting the activity of proteases, thereby aiding tumor cell invasion. Several studies have linked high CA IX expression to increased metastasis and poor prognosis in various cancer types.

Quantitative Data Summary

The following tables summarize key quantitative data related to CA IX expression and its impact on the tumor microenvironment.

| Parameter | Cell Line/Tumor Type | Condition | Fold Induction of CA IX | Reference |

| mRNA Expression | Various Tumor Cell Lines | Hypoxia (0.1-1% O₂) | Strong Induction | |

| HuH7 Hepatoma Cells | Hypoxia (1% O₂) for 24h | > 4-fold increase | ||

| HepG2 Hepatoma Cells | Hypoxia (1% O₂) for 24h | Significant increase | ||

| Protein Expression | A549 Lung Cancer Cells | Hypoxia for 16h | Enhanced expression | |

| HNSCC Cell Lines | Hypoxia (0.1% O₂) | Induced in all lines | ||

| Enzymatic Activity | MDA-MB-468/231 Breast Cancer | Hypoxia | Completely blocked by RNAi (P < 0.01) | |

| Extracellular pH | HCT116 Tumors (CA IX expressing) | in vivo | 0.15 pH unit lower than control (pH 6.71 vs 6.86, P = 0.01) | |

| Distance from Vasculature | Non-small-cell lung cancer | Mean distance of 90 µm to start of CA IX positivity | ||

| Head and neck squamous cell carcinoma | Median distance of 80 µm to start of CA IX expression |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

This protocol outlines the general steps for detecting CA IX protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 70%, and 50% (3 minutes each).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.

-

Block non-specific binding with a suitable blocking serum (e.g., 10% fetal bovine serum) for at least 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against CA IX (e.g., M75 monoclonal antibody) at an optimized dilution (e.g., 1:25-1:100) overnight at 4°C or for 1-2 hours at room temperature.

-

-

Detection:

-

Wash slides with PBS.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin to visualize nuclei.

-

Dehydrate, clear, and mount the slides.

-

This protocol describes the detection of CA IX protein levels in cell lysates.

-

Cell Lysis:

-

Harvest cells and lyse in RIPA buffer containing protease inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

Incubate with a primary antibody against CA IX overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer, which is accelerated by CA activity.

-

Reagent Preparation:

-

Prepare a 0.02 M Tris-HCl buffer, pH 8.3.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled distilled water.

-

-

Assay Procedure:

-

Chill 6.0 mL of the Tris-HCl buffer in a beaker to 0-4°C.

-

Add 0.1 mL of the enzyme sample (e.g., cell lysate or purified protein).

-

Rapidly add 4.0 mL of the chilled CO₂-saturated water.

-

Immediately start a timer and record the time (T) required for the pH to drop from 8.3 to 6.3.

-

Perform a blank determination (T₀) without the enzyme sample.

-

-

Calculation of Activity:

-

One Wilbur-Anderson unit (WAU) is defined as (T₀ - T) / T.

-

This method measures the rate of ¹⁸O depletion from doubly labeled CO₂ to determine extracellular CA activity.

-

Cell Preparation:

-

Suspend cells in a suitable buffer.

-

-

MIMS Analysis:

-

Introduce ¹³C¹⁸O₂ into the cell suspension.

-

The MIMS instrument continuously monitors the isotopic composition of dissolved CO₂ in the extracellular medium.

-

The rate of depletion of ¹⁸O from CO₂ is a direct measure of carbonic anhydrase activity.

-

-

Data Interpretation:

-

A biphasic depletion curve indicates both intracellular and extracellular CA activity. The initial rapid phase corresponds to extracellular activity.

-

The use of a membrane-impermeant CA inhibitor can confirm the contribution of extracellular CA IX.

-

Visualizing the Network: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CA IX and a typical experimental workflow for its analysis.

Caption: Signaling pathway of CA IX in tumor hypoxia.

Caption: Experimental workflow for studying CA IX.

Therapeutic Implications and Future Directions

The selective expression of CA IX on tumor cells and its critical role in promoting survival and progression make it an attractive target for anticancer therapy. Several therapeutic strategies are being explored:

-

Small Molecule Inhibitors: Compounds that specifically inhibit the catalytic activity of CA IX can disrupt pH regulation, leading to intracellular acidification and tumor cell death.

-

Antibody-Based Therapies: Monoclonal antibodies targeting the extracellular domain of CA IX can be used to deliver cytotoxic agents or to elicit an immune response against tumor cells.

-

Imaging Agents: Labeled inhibitors or antibodies can be used for non-invasive imaging of tumor hypoxia, aiding in diagnosis, prognosis, and monitoring treatment response.

References

- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting tumor-associated carbonic anhydrase IX in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

A Technical Guide to the Fluorine-18 Radiolabeling of VM4-037 for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the process for radiolabeling the carbonic anhydrase IX (CAIX) inhibitor, VM4-037, with fluorine-18 ([18F]this compound). This positron emission tomography (PET) tracer is a valuable tool for the non-invasive imaging of CAIX expression, a key biomarker for tumor hypoxia and aggressiveness in various cancers. This document details the experimental protocols, quantitative data, and relevant biological pathways to support researchers and professionals in the field of drug development and molecular imaging.

Introduction to [18F]this compound

[18F]this compound, chemically known as (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, is a small molecule inhibitor of CAIX. Its design allows for the selective targeting of extracellular CAIX, which is crucial as it avoids binding to intracellular carbonic anhydrase isozymes. The radiolabeling of this compound with the positron-emitting radionuclide fluorine-18 enables in vivo visualization and quantification of CAIX expression using PET imaging.

Radiolabeling Process: An Automated Approach

The radiosynthesis of [18F]this compound is typically performed using an automated synthesis module, ensuring reproducibility and minimizing radiation exposure. The process involves a two-step reaction sequence starting from a tosylate precursor.

Precursor for Radiolabeling

The precursor for the fluorine-18 labeling is the tosylated version of this compound, specifically (S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoate.

Experimental Protocol: Automated Synthesis

The following protocol outlines the automated synthesis of [18F]this compound.

Step 1: [18F]Fluoride Production and Trapping

-

Cyclotron-produced aqueous [18F]fluoride ion is passed through an anion exchange resin cartridge to sequester the [18F]fluoride ion from the target water.

-

The trapped [18F]fluoride is then eluted from the ion exchange column into the reaction vessel using a solution of tetrabutylammonium bicarbonate in water.

-

Acetonitrile is added to the reaction vessel, and the mixture is dried by heating under a stream of inert gas and reduced pressure.

Step 2: Nucleophilic Substitution

-

A solution of the this compound tosylate precursor in acetonitrile is added to the reaction vessel containing the anhydrous [18F]fluoride ion.

-

The vessel is heated to approximately 85°C for 5–10 minutes to facilitate the nucleophilic substitution reaction, yielding the [18F]fluoroethylated intermediate.

Step 3: Deprotection

-

The reaction mixture is cooled, and the protecting groups (tert-butyl and tert-butoxycarbonyl) are removed. This is typically achieved by hydrolysis using a base such as lithium hydroxide, followed by neutralization with an acid like hydrochloric acid.

Step 4: Purification

-

The crude reaction mixture is diluted with water and purified via semi-preparative High-Performance Liquid Chromatography (HPLC).

-

The HPLC-isolated [18F]this compound fraction is collected and diluted in sterile water.

-

This aqueous solution is then passed through a C18 Sep-Pak cartridge to trap the product.

-

The cartridge is washed with sterile water for injection.

-

[18F]this compound is eluted from the C18 Sep-Pak cartridge using dehydrated ethanol.

-

The final product is formulated in a solution of ethanol and sterile water (maximum of 10% ethanol v/v) and passed through a 0.22 μm sterile filter into a sterile vial.

Quality Control

The final product undergoes rigorous quality control to ensure its suitability for clinical use. Key parameters include:

-

Radiochemical Purity: Determined by analytical HPLC, should be >99%.

-

Specific Activity: Typically in the range of 15–50 GBq/μmol.

-

Residual Solvents: Analysis for any remaining organic solvents from the synthesis.

-

Radionuclidic Purity: To confirm the absence of other radioactive isotopes.

-

Sterility and Endotoxin Levels: To ensure the product is safe for injection.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the radiolabeling and performance of [18F]this compound.

Table 1: Radiosynthesis and Quality Control Parameters

| Parameter | Value | Reference |

| Precursor Name | (S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoate | N/A |

| Decay-Corrected Synthesis Yield | 7–9% | |

| Radiochemical Purity | >99% | |

| Specific Activity | 15–50 GBq/μmol |

Table 2: In Vivo Performance and Biodistribution in Preclinical Models

| Parameter | Value | Animal Model | Reference |

| Un-metabolized Tracer (15 min p.i.) | 87.8 ± 1.5% | C57BL/6 mice | |

| Un-metabolized Tracer (45 min p.i.) | 43.1 ± 3.0% | C57BL/6 mice | |

| Tumor Uptake (%ID/g) | Comparable to background | HT29 tumor-bearing mice |

Visualizing the Process and Pathway

Experimental Workflow

The following diagram illustrates the key stages in the automated radiosynthesis of [18F]this compound.

CAIX Signaling Pathway in Hypoxia

This compound targets carbonic anhydrase IX (CAIX), an enzyme whose expression is significantly upregulated under hypoxic conditions. This process is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).

Conclusion

The radiolabeling of this compound with fluorine-18 provides a valuable imaging agent for the detection and characterization of CAIX-expressing tumors. The automated synthesis process, while offering moderate yields, ensures high purity and specific activity of the final product. Understanding the detailed experimental protocol and the underlying biological pathway is crucial for the effective application of [18F]this compound in both preclinical research and clinical settings. While initial studies have shown some limitations in tumor-specific accumulation in certain models, further investigation into its utility for imaging metastatic disease and in different cancer types is warranted. This guide serves as a foundational resource for researchers and professionals dedicated to advancing molecular imaging and targeted cancer therapies.

Preclinical Profile of VM4-037: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

VM4-037 is a small molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes that are significantly upregulated in various solid tumors and are associated with tumor hypoxia and aggressive phenotypes. The majority of publicly available preclinical data focuses on the radiolabeled form, [18F]this compound, developed as a positron emission tomography (PET) imaging agent to detect CAIX-expressing tumors. This technical guide synthesizes the available preclinical data on this compound, with a primary focus on its evaluation in cancer models as an imaging agent, while also providing context on the broader therapeutic potential of CAIX inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical imaging studies of [18F]this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Carbonic Anhydrase Isoform | Ki (nM) |

| CAIX | 124[1] |

| CAXII | 61.3[2] |

| CAI | 168[2] |

| CAII | 13.4[2] |

Table 2: Biodistribution of [18F]this compound in Tumor-Bearing Mice

Data presented as percentage of injected dose per gram of tissue (%ID/g) at 2 hours post-injection in HT29 tumor-bearing animals.

| Organ | %ID/g |

| Kidneys | > 30[2] |

| Ileum | > 30 |

| Tissues (unspecified) | > 30 |

| Liver | > 1 |

| Bladder | > 1 |

| Stomach | > 1 |

| Tumor | In the same range as low-uptake organs |

Table 3: Clinical PET Imaging Data of [18F]this compound in Renal Cell Carcinoma (RCC)

| Parameter | Value |

| Mean SUV in primary kidney lesions (all patients) | 2.55 |

| Mean SUV in histologically confirmed ccRCC | 3.16 |

| Mean Distribution Volume Ratio (DVR) in kidney lesions | 5.2 ± 2.8 |

| Peak activity concentration post-injection | 8 minutes |

Signaling Pathway and Mechanism of Action

This compound functions as an inhibitor of carbonic anhydrase IX and XII. In the tumor microenvironment, particularly under hypoxic conditions, CAIX is highly expressed and plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis. Inhibition of CAIX by this compound is intended to disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.

Experimental Protocols

Detailed methodologies for the key preclinical experiments involving [18F]this compound are outlined below.

In Vivo MicroPET Imaging

-

Animal Models: U373 and HT29 tumor-bearing animals were utilized.

-

Radiotracer Injection: Animals were injected with [18F]this compound.

-

Imaging Protocol: MicroPET imaging was conducted for up to 4 hours post-injection.

-

Objective: To visualize the in vivo distribution and tumor uptake of the radiotracer.

Biodistribution Studies

-

Animal Models: U373 and HT29 tumor-bearing animals.

-

Procedure: Following injection of [18F]this compound, animals were euthanized at 2 and 4 hours post-injection.

-

Analysis: Organs of interest and tumors were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).

-

Objective: To quantify the distribution of the radiotracer in various tissues and determine the specificity of tumor uptake.

Western Blot Analysis

-

Sample Preparation: Protein was extracted from excised U373 and HT29 tumors.

-

Procedure: Standard Western blot protocols were followed to separate proteins by size and transfer them to a membrane.

-

Detection: Membranes were probed with primary antibodies specific for CAIX and a loading control (e.g., actin), followed by secondary antibodies for detection.

-

Objective: To confirm the expression of CAIX protein in the tumor models used for imaging and biodistribution studies.

Delta pH Assay

-

Cell Line: HT29 cells were used.

-

Experimental Condition: Cells were incubated under hypoxic conditions (0.2% O2) for 24 hours to induce CAIX expression.

-

Treatment: Cells were treated with either a vehicle control, this compound, or a positive control (AEBS).

-

Measurement: The assay measures the change in extracellular pH. Inhibition of CAIX is expected to reduce the acidification of the extracellular environment.

-

Objective: To functionally verify the CAIX-inhibiting potential of this compound in a cell-based assay.

Conclusion and Future Directions

The available preclinical data predominantly characterizes [18F]this compound as a specific imaging agent for CAIX-expressing tumors, with demonstrated uptake in preclinical models and human RCC. While these studies provide valuable insights into the pharmacokinetics and target engagement of the molecule, there is a notable absence of publicly available data on the therapeutic efficacy of non-radiolabeled this compound as an anti-cancer agent.

Future research should focus on evaluating the therapeutic potential of this compound in vitro and in vivo. Key studies would include determining its IC50 values across a panel of cancer cell lines with varying CAIX expression, assessing its ability to inhibit tumor growth in xenograft and patient-derived xenograft (PDX) models, and elucidating its impact on downstream signaling pathways beyond pH regulation. Such studies will be critical in determining whether this compound can transition from a diagnostic tool to a viable therapeutic candidate for the treatment of CAIX-positive malignancies.

References

VM4-037: A Technical Guide to its Binding Affinity and Selectivity for Carbonic Anhydrase IX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of VM4-037, a small molecule inhibitor targeting Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme that is significantly upregulated in numerous cancers in response to hypoxia and plays a crucial role in tumor progression and pH regulation. As such, it has emerged as a key target for novel cancer diagnostics and therapeutics. This document details the binding affinity and selectivity of this compound for CA-IX, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway governing CA-IX expression.

Quantitative Analysis of this compound Binding Affinity and Selectivity

The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been quantified to determine its binding affinity and selectivity profile. The data, presented in terms of the inhibitory constant (Ki), demonstrates that while this compound binds to CA-IX, it also exhibits affinity for other CA isoforms.

| Carbonic Anhydrase Isoform | Ki (nM) |

| CA-IX | 124[1] |

| CA-I | 168[1] |

| CA-II | 13.4[1] |

| CA-XII | 61.3[1] |

Table 1: Inhibitory constants (Ki) of this compound for various human carbonic anhydrase isoforms.

Experimental Protocols

The determination of the binding affinity of this compound for carbonic anhydrases was primarily achieved through a stopped-flow CO2 hydration assay. For a comprehensive understanding, this section also details the methodologies for Isothermal Titration Calorimetry (ITC) and a Fluorescence-based Thermal Shift Assay, which are common techniques for characterizing inhibitor binding to carbonic anhydrases.

Stopped-Flow CO2 Hydration Assay

This is a direct enzymatic assay that measures the inhibition of CA-catalyzed hydration of carbon dioxide. The inhibitory constant (Ki) is derived from the reduction in the initial velocity of the reaction in the presence of the inhibitor.

Principle: The assay monitors the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.

Materials:

-

Stopped-flow spectrophotometer

-

Purified recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII)

-

This compound

-

CO2-saturated water

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)

-

pH indicator (e.g., phenol red)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the assay buffer.

-

Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.

-

Prepare a solution of the pH indicator in the assay buffer.

-

Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.

-

-

Assay Execution:

-

The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water containing the pH indicator.

-

The absorbance change of the pH indicator is monitored over a short time course (milliseconds to seconds) at its maximum absorbance wavelength.

-

-

Data Analysis:

-

The initial velocity of the reaction is calculated from the linear phase of the absorbance change.

-

The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant human carbonic anhydrase

-

This compound

-

Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

Procedure:

-

Sample Preparation:

-

Dialyze both the carbonic anhydrase and this compound extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and the inhibitor.

-

-

ITC Experiment:

-

Load the carbonic anhydrase solution into the sample cell of the calorimeter.

-

Load the this compound solution into the injection syringe.

-

Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Fluorescence-based Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability and ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).

Materials:

-

Real-time PCR instrument with a thermal ramping capability

-

Fluorescent dye (e.g., SYPRO Orange)

-

Purified recombinant human carbonic anhydrase

-

This compound

-

Assay buffer

Procedure:

-

Assay Setup:

-

In a multi-well plate, mix the carbonic anhydrase, the fluorescent dye, and varying concentrations of this compound in the assay buffer.

-

-

Thermal Denaturation:

-

Place the plate in the real-time PCR instrument.

-

Gradually increase the temperature while monitoring the fluorescence in each well.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of temperature to generate a melting curve.

-

Determine the Tm for each concentration of the inhibitor.

-

The change in Tm (ΔTm) as a function of inhibitor concentration can be used to estimate the binding affinity.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for CA-IX expression and a generalized workflow for determining inhibitor binding affinity.

Caption: HIF-1α mediated upregulation of CA-IX under hypoxic conditions.

References

In Vitro Characterization of VM4-037: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of VM4-037, a small molecule inhibitor of carbonic anhydrase IX (CAIX). The information presented herein is intended to support researchers and professionals in the fields of oncology, drug development, and molecular imaging.

Introduction

This compound is a derivative of the promiscuous carbonic anhydrase ligand ethoxzolamide, designed with a free carboxylate group that renders it membrane impermeable at physiological pH.[1] This characteristic allows for the selective targeting of the extracellular domain of carbonic anhydrase IX, an enzyme overexpressed in a variety of solid tumors and a key mediator of the cellular response to hypoxia. This guide summarizes the key in vitro data for this compound and provides detailed experimental methodologies for its characterization.

Quantitative Data Summary

The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been determined. The data, presented as inhibitory constants (Ki), are summarized in the table below.

| Carbonic Anhydrase Isoform | Inhibitory Constant (Ki) |

| CAI | 168 nM[2] |

| CAII | 13.4 nM[2] |

| CAIX | 124 nM[2] |

| CAXII | 61.3 nM[2] |

Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase Isoforms.

Experimental Protocols

The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)

This protocol describes a common method for determining the inhibitory constant (Ki) of compounds against carbonic anhydrase isoforms by measuring the enzyme-catalyzed hydration of carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The initial rate of this reaction is monitored spectrophotometrically using a pH indicator. The inhibition constant (Ki) is determined by measuring the reaction rate at various inhibitor concentrations.

Materials:

-

Purified human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)

-

This compound

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)

-

pH indicator (e.g., Phenol Red)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

Prepare a solution of the carbonic anhydrase isoform in the assay buffer.

-

Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Enzyme Inhibition Measurement:

-

Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).

-

In one syringe of the stopped-flow instrument, load the carbonic anhydrase solution mixed with a specific concentration of this compound (or vehicle control) and the pH indicator.

-

In the second syringe, load the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for Phenol Red).

-

Record the initial rate of the reaction.

-

-

Data Analysis:

-

Repeat the measurement for a range of this compound concentrations.

-

Plot the initial reaction rates against the inhibitor concentrations.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the enzyme.

-

Cellular CAIX Inhibition Assay (Delta pH Assay)

This assay assesses the ability of this compound to inhibit the function of CAIX in a cellular context by measuring its effect on extracellular acidification under hypoxic conditions.

Principle: Tumor cells overexpressing CAIX, when exposed to hypoxia, exhibit increased glycolysis and subsequent acidification of the extracellular environment. Inhibition of CAIX activity by this compound is expected to reduce this acidification.

Materials:

-

HT29 human colon cancer cells (or another suitable CAIX-expressing cell line)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

This compound

-

Positive control inhibitor (e.g., acetazolamide)

-

Hypoxia chamber (0.2% O₂)

-

pH meter or pH-sensitive fluorescent probe

Procedure:

-

Cell Culture and Hypoxic Treatment:

-

Seed HT29 cells in appropriate culture plates and allow them to adhere overnight.

-

Incubate the cells for 24 hours under hypoxic conditions (0.2% O₂, 5% CO₂, balance N₂).

-

-

Inhibitor Treatment:

-

During the last few hours of hypoxic incubation, treat the cells with different concentrations of this compound, a positive control, or a vehicle control.

-

-

Measurement of Extracellular pH:

-

After the incubation period, carefully collect the extracellular medium from each well.

-

Measure the pH of the collected medium using a calibrated pH meter.

-

Alternatively, a pH-sensitive fluorescent dye can be used to measure the pH of the medium in the plate reader.

-

-

Data Analysis:

-

Calculate the change in pH (delta pH) relative to the pH of the medium from cells cultured under normoxic conditions or from wells without cells.

-

Compare the delta pH values of the this compound-treated groups to the vehicle control group to determine the extent of inhibition of extracellular acidification.

-

Signaling Pathway and Mechanism of Action

This compound targets carbonic anhydrase IX, a transmembrane enzyme whose expression is tightly regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. The following diagrams illustrate this pathway and the mechanism of action of this compound.

Caption: HIF-1α/CAIX Signaling Pathway under Normoxic and Hypoxic Conditions.

Under normal oxygen levels (normoxia), HIF-1α is hydroxylated, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. In a hypoxic environment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, inducing the transcription and translation of the CAIX protein.

Caption: Mechanism of Action of this compound.

This compound acts as an inhibitor of the extracellular catalytic domain of CAIX. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to protons and bicarbonate. This inhibition leads to a reduction in the acidification of the tumor microenvironment, a key factor in tumor progression and resistance to therapy.

Conclusion

The in vitro characterization of this compound demonstrates its inhibitory activity against carbonic anhydrase IX. The provided data and experimental protocols serve as a valuable resource for further investigation and development of this compound as a potential therapeutic or imaging agent for CAIX-expressing tumors. The targeted inhibition of CAIX in the hypoxic tumor microenvironment represents a promising strategy in oncology research.

References

- 1. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of VM4-037: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, development, and evaluation of the positron emission tomography (PET) tracer, [18F]VM4-037. Designed to target Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), enzymes overexpressed in various hypoxic tumors, particularly clear cell renal cell carcinoma (ccRCC), [18F]this compound showed initial promise as a non-invasive imaging agent. This guide details its mechanism of action, synthesis, preclinical and clinical findings, and the ultimate challenges that led to the discontinuation of its further clinical development. Quantitative data from key studies are summarized in tabular format, and experimental protocols are described. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the tracer's scientific journey.

Introduction: The Rationale for Targeting Carbonic Anhydrase IX

Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this acidic microenvironment, cancer cells upregulate specific proteins, one of the most prominent being Carbonic Anhydrase IX (CA-IX)[1]. CA-IX is a transmembrane zinc metalloenzyme that plays a crucial role in maintaining intracellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia[1]. In many cancers, including renal, lung, breast, and cervical cancers, the overexpression of CA-IX is associated with a more aggressive phenotype and poorer patient prognosis.

In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is frequently mutated, leading to the constitutive stabilization of HIF-1α and subsequent overexpression of CA-IX and CA-XII, even in the absence of hypoxia[2]. This makes CA-IX an attractive biomarker for the specific detection of ccRCC and a potential target for therapeutic intervention. The development of a PET tracer targeting CA-IX was therefore pursued to enable non-invasive visualization of tumor hypoxia and to aid in the diagnosis and staging of ccRCC.

The Discovery of this compound

[18F]this compound, with the full chemical name (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, was developed as a small molecule inhibitor of CA-IX[3]. Its design is based on a sulfonamide scaffold, a well-known pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The molecule was engineered to be cell-membrane impermeable, a key feature intended to provide selectivity for the extracellularly located CA-IX over the various intracellular CA isoforms, thereby reducing off-target binding.

Signaling Pathway of CA-IX in Hypoxia

The upregulation of CA-IX is a critical adaptive response of tumor cells to hypoxic conditions. The following diagram illustrates the signaling cascade leading to CA-IX expression and its role in pH regulation.

Caption: CA-IX upregulation and function in the hypoxic tumor microenvironment.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |

| CA-I | 168 |

| CA-II | 13.4 |

| CA-IX | 124 |

| CA-XII | 61.3 |

Table 2: Preclinical Biodistribution of [18F]this compound in HT29 Tumor-Bearing Animals (2 hours post-injection)

| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |

| Kidneys | > 30 |

| Ileum | > 30 |

| Liver | > 1 |

| Bladder | > 1 |

| Stomach | > 1 |

| Tumor | In the same range as low-uptake organs |

Table 3: Clinical PET Imaging Data of [18F]this compound in ccRCC Patients (Phase II)

| Parameter | Value |

| Mean SUV for primary kidney lesions (all patients) | 2.55 |

| Mean SUV for primary kidney lesions (confirmed ccRCC) | 3.16 |

| Mean Distribution Volume Ratio (DVR) in kidney lesions | 5.2 ± 2.8 (range 0.68–10.34) |

| Peak activity concentration post-injection | ~8 minutes |

Experimental Protocols

Synthesis of [18F]this compound

The radiosynthesis of (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid ([18F]this compound) was performed as previously described. The process typically involves a multi-step automated synthesis. The final product is purified by high-performance liquid chromatography (HPLC), yielding a radiochemical purity of over 99%. The specific activity has been reported to be in the range of 15–50 GBq/μmol, with a decay-corrected synthesis yield of 7–9%.

In Vitro CA Inhibition Assay (Stopped-Flow Method)

The inhibitory constants (Ki) of this compound for various carbonic anhydrase isoforms were determined using a stopped-flow assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with CO2 hydration. The assay is performed in the presence of varying concentrations of the inhibitor to determine the Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Preclinical MicroPET Imaging and Biodistribution

Animal models, such as mice bearing human tumor xenografts (e.g., HT29 colorectal or U373 glioma cells), were used for in vivo evaluation.

Caption: Workflow for preclinical evaluation of [18F]this compound.

Following intravenous injection of [18F]this compound, dynamic and static microPET scans were acquired over a period of up to 4 hours. For biodistribution studies, animals were sacrificed at specific time points post-injection. Various organs and tissues, including the tumor, were excised, weighed, and the radioactivity was measured using a gamma counter to determine the %ID/g. Blood samples were also collected to analyze the in vivo metabolism of the tracer.

Clinical PET/CT Imaging Protocol (Phase II)

A phase II clinical trial was conducted to evaluate [18F]this compound in patients with kidney masses scheduled for surgery.

Caption: Workflow of the Phase II clinical trial for [18F]this compound.

Patients received an intravenous injection of [18F]this compound. Dynamic PET/CT imaging of the renal lesions was performed for the first 45 minutes, followed by a whole-body scan at 60 minutes post-injection. The imaging results were then correlated with the histopathological findings from the surgically removed tumor tissue.

Summary of Findings and Challenges

Preclinical Evaluation

In vitro studies demonstrated that this compound binds to CA-IX, although with a Ki of 124 nM, which is less potent than its affinity for CA-II (13.4 nM). This lack of high selectivity for CA-IX over other isoforms is a potential limitation.

Preclinical in vivo studies in tumor-bearing mice revealed high uptake of [18F]this compound in the abdominal region, particularly in the kidneys, ileum, colon, liver, and stomach. Importantly, the tracer did not show specific accumulation in CA-IX-expressing tumors, with tumor uptake being comparable to background tissues. Metabolite analysis indicated that the tracer is metabolized in vivo, with approximately 43% remaining unmetabolized at 45 minutes post-injection.

Clinical Trials

A phase II pilot study in patients with ccRCC showed that [18F]this compound was well-tolerated with no adverse events. The tracer demonstrated moderate signal uptake in primary tumors and provided excellent visualization of CA-IX positive metastatic lesions. However, a significant challenge was the high uptake of the tracer in the normal kidney parenchyma, which made it difficult to visualize primary ccRCC lesions on PET images alone.

Discontinuation of Further Development

The high physiological uptake of [18F]this compound in the liver and kidneys was a major drawback that ultimately led to the discontinuation of its further clinical development. This high background signal in the organs of interest for primary ccRCC detection limited its diagnostic utility for this specific application.

Conclusion

[18F]this compound represents a valuable case study in the development of targeted PET tracers. While the rationale for targeting CA-IX in hypoxic tumors, particularly ccRCC, remains strong, the development of [18F]this compound highlighted several key challenges. These include the need for high binding affinity and selectivity for the target enzyme over other isoforms, as well as favorable pharmacokinetic properties with low background uptake in non-target organs, especially those in proximity to the primary site of disease. Despite its limitations, the research on [18F]this compound has provided important insights that will undoubtedly guide the design and development of future generations of CA-IX targeted imaging agents. The successful visualization of metastatic lesions suggests a potential, albeit unpursued, niche application for such tracers in the management of advanced ccRCC. Future efforts in this field will likely focus on developing tracers with improved tumor-to-background ratios to realize the full potential of CA-IX as an imaging biomarker.

References

Unveiling VM4-037: A Technical Guide to a Promising Biomarker for Clear Cell Renal Cell Carcinoma

For Immediate Release

This technical guide provides an in-depth overview of VM4-037, a small molecule radiotracer, as a significant biomarker for clear cell renal cell carcinoma (ccRCC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presents quantitative data in a structured format, details experimental protocols, and visualizes key pathways and workflows.

Introduction: The Challenge of Clear Cell Renal Cell Carcinoma

Clear cell renal cell carcinoma is the most prevalent and aggressive subtype of kidney cancer.[1][2] A hallmark of ccRCC is the inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene, occurring in over 90% of cases.[3] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), primarily HIF-1α.[3] HIF-1α, in turn, transcriptionally activates a cascade of downstream genes that promote tumorigenesis, including angiogenesis, metabolic reprogramming, and cell proliferation.[3] One of the most consistently and highly overexpressed genes in ccRCC due to this pathway is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX (CA-IX).

The constitutive and high-level expression of CA-IX on the surface of ccRCC cells, with minimal presence in normal kidney tissue and most other cancers, establishes it as a premier biomarker for this disease. This compound is a small molecule designed to specifically bind to the active site of CA-IX. When labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), it becomes the radiotracer ¹⁸F-VM4-037, enabling non-invasive imaging and quantification of CA-IX expression via Positron Emission Tomography (PET).

This compound: Mechanism of Action and Molecular Interactions

This compound functions as a highly specific inhibitor of Carbonic Anhydrase IX. Its mechanism of action is centered on its ability to bind to the catalytic site of the CA-IX enzyme.

The VHL/HIF/CA-IX Signaling Axis

The rationale for this compound as a ccRCC biomarker is firmly rooted in the molecular biology of this cancer.

In healthy cells under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that targets the alpha subunit of HIF (HIF-1α) for proteasomal degradation. In ccRCC, the inactivation of VHL prevents this degradation, leading to the accumulation of HIF-1α even in the presence of oxygen. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the robust transcription and subsequent translation of the CA-IX protein.

Binding Affinity and Specificity

This compound exhibits a high affinity for CA-IX. However, it also shows binding to other carbonic anhydrase isoforms, which is a critical consideration for its use as a biomarker.

| Carbonic Anhydrase Isoform | Inhibitory Constant (Ki) |

| CA-IX | 124 nM |

| CA-XII | 61.3 nM |

| CA-II | 13.4 nM |

| CA-I | 168 nM |

| Data sourced from preclinical studies. |

Quantitative Data from Clinical Imaging Studies

A phase II clinical trial of ¹⁸F-VM4-037 PET/CT in patients with kidney masses has provided key quantitative data on its performance as an imaging biomarker.

¹⁸F-VM4-037 Uptake in Primary and Metastatic Lesions

The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, was measured in primary tumors and metastatic lesions.

| Lesion Type | Mean SUV | Range | Standard Deviation |

| All Target Lesions | 3.04 | 0.58 - 9.61 | 1.14 |

| Primary ccRCC Lesions | 2.55 | 0.58 - 4.23 | 1.23 |

| Metastatic Lesions | 5.92 | N/A | N/A |

| Data from a phase II pilot study involving 11 patients. |

Biodistribution and Pharmacokinetics

Dynamic imaging revealed key pharmacokinetic properties of ¹⁸F-VM4-037.

| Parameter | Value | Description |

| Peak Activity Concentration | 8 minutes post-injection | Consistent with reversible ligand binding. |

| Mean Distribution Volume Ratio (DVR) | 5.2 ± 2.8 | Measured in 9 kidney lesions using Logan graphical analysis. |

| Data from a phase II pilot study. |

Experimental Protocols

Protocol for ¹⁸F-VM4-037 PET/CT Imaging

This protocol outlines the procedure followed in the phase II clinical trial for imaging CA-IX expression in ccRCC.

-

Patient Preparation: Patients are required to fast for at least 4 hours prior to the scan. Blood glucose levels should be checked to ensure they are within an acceptable range.

-

Radiotracer Administration: An intravenous bolus injection of 3.5 to 5.0 mCi of ¹⁸F-VM4-037 is administered.

-

Dynamic Imaging: Immediately following injection, dynamic PET imaging of the region of interest (e.g., abdomen) is performed for the first 45 minutes. This allows for the assessment of radiotracer kinetics.

-

Whole-Body Imaging: At 60 minutes post-injection, a whole-body PET/CT scan is acquired from the skull base to the mid-thigh. The CT component is used for attenuation correction and anatomical localization.

-

Image Analysis: PET and CT images are fused and analyzed. Regions of interest (ROIs) are drawn around suspected tumor lesions and normal tissues to calculate SUVs and other kinetic parameters.

Protocol for Immunohistochemistry (IHC) of CA-IX

This is a general protocol for the detection of CA-IX in formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections.

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.

-

Allow slides to cool to room temperature.

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.

-

Rinse with wash buffer (e.g., PBS or TBS).

-

Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against CA-IX (e.g., clone M75 or a rabbit monoclonal) diluted in antibody diluent overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with wash buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.

-

Rinse with wash buffer.

-

Apply DAB (3,3'-diaminobenzidine) substrate and incubate until the desired brown color develops.

-

-

Counterstaining and Mounting:

-

Rinse with distilled water.

-

Counterstain with hematoxylin.

-

Dehydrate through graded alcohols and clear in xylene.

-

Mount with a permanent mounting medium.

-

Protocol for Western Blotting of CA-IX

This protocol details the detection of CA-IX in protein lysates from ccRCC tissue or cells.

-

Protein Extraction:

-

Lyse cells or homogenized tissue in RIPA buffer with protease inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE:

-

Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CA-IX overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system. CA-IX typically appears as a doublet at 54/58 kDa.

-

Clinical Utility and Logical Workflow

The high expression of CA-IX in ccRCC and its accessibility on the cell surface make it a valuable target for diagnosis, prognosis, and therapy.

Diagnostic and Prognostic Significance

-

Diagnosis: High CA-IX expression is a hallmark of ccRCC, with staining present in up to 94% of cases. It is useful in differentiating ccRCC from other renal tumor subtypes, such as chromophobe RCC and oncocytoma, which are typically CA-IX negative.

-

Prognosis: The prognostic role of CA-IX expression is complex. While some studies suggest that high CA-IX expression is associated with a better prognosis and lower tumor grade in ccRCC, other studies have found that decreased CA-IX levels are independently associated with poor survival in advanced RCC. This paradox may reflect changes in tumor biology during progression and metastasis.

Logical Workflow for Biomarker Application

This compound, as a tool to detect CA-IX, can be integrated into the clinical workflow for ccRCC at various stages.

Future Directions and Conclusion

This compound, particularly in its radiolabeled form ¹⁸F-VM4-037, represents a significant advancement in the molecular characterization of clear cell renal cell carcinoma. Its ability to non-invasively quantify CA-IX expression provides valuable diagnostic and potentially prognostic information. While challenges such as high background uptake in the normal kidney parenchyma for primary tumor imaging need to be addressed, ¹⁸F-VM4-037 shows excellent promise for the visualization of metastatic ccRCC lesions.

Future research should focus on larger clinical trials to further validate its prognostic value and explore its role in predicting response to CA-IX-targeted therapies. The integration of this compound-based imaging with genomic and proteomic data may offer a more comprehensive understanding of ccRCC biology and pave the way for more personalized treatment strategies.

References

Methodological & Application

Application Notes: [¹⁸F]VM4-037 PET Imaging for Renal Cell Carcinoma

Introduction

[¹⁸F]VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CA-IX), a cell surface enzyme.[1][2] In clear cell renal cell carcinoma (ccRCC), the most common type of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated.[3][4] This inactivation leads to the stabilization of hypoxia-inducible factors (HIF), which in turn strongly upregulates the expression of CA-IX.[5] Consequently, CA-IX is a highly specific biomarker for ccRCC.

The [¹⁸F]this compound tracer binds to the active site of extracellular CA-IX, allowing for non-invasive, whole-body imaging of CA-IX expression. A key advantage of this small molecule is its rapid pharmacokinetics, which permits same-day imaging, a significant improvement over antibody-based imaging agents that can require several days for optimal tumor-to-background ratios. These notes provide a detailed protocol for the use of [¹⁸F]this compound in both clinical and preclinical settings for the assessment of ccRCC.

Biological Principle: The VHL/HIF/CA-IX Pathway

In normal, well-oxygenated cells, the VHL protein (pVHL) binds to the alpha subunit of HIF (HIF-1α), targeting it for degradation. In ccRCC, the loss of functional pVHL prevents this degradation, causing HIF-1α to accumulate and translocate to the nucleus. There, it activates the transcription of numerous genes, including CA-IX. This constitutive upregulation makes CA-IX an excellent imaging target.

Experimental Protocols

The following protocols are based on published clinical and preclinical studies. Researchers should adapt these protocols to their specific equipment and institutional guidelines.

Overall Experimental Workflow

The general workflow for [¹⁸F]this compound PET imaging involves careful subject preparation, administration of the radiotracer, a specific imaging sequence, and subsequent data analysis to quantify tracer uptake.

Protocol 1: Human PET/CT Imaging for ccRCC

This protocol is based on a phase II clinical trial.

1. Subject Selection and Preparation:

-

Inclusion Criteria: Adults (≥18 years) with suspected or confirmed renal masses (≥2.5 cm) scheduled for biopsy or surgery.

-

Preparation: Subjects should rest for a minimum of 30 minutes prior to injection. Encourage subjects to hydrate well and void immediately before the scan to reduce bladder signal.

2. Radiopharmaceutical Administration:

-

Radiotracer: [¹⁸F]this compound is typically produced using an automated synthesis module (e.g., FASTlab).

-

Dose: Administer an intravenous (IV) bolus injection of 130-185 MBq (3.5-5.0 mCi).

-

Timing: The mean dose should be administered within 5 hours of radiosynthesis.

3. PET/CT Image Acquisition:

-

Dynamic Scan:

-

Begin scanning immediately upon injection.

-

Acquire dynamic images over the primary renal lesion for the first 45 minutes.

-

A suggested framing protocol is: 4x30s, 8x60s, 10x120s, 3x300s.

-

-

Whole-Body Scan:

-

Perform a whole-body scan starting at 60 minutes post-injection.

-

Acquire data for approximately 2 minutes per bed position.

-

-

CT Scan: A low-dose CT scan (e.g., 120 kV, 60 mAs) should be acquired for attenuation correction and anatomical localization for both the dynamic and whole-body scans.

4. Data Analysis:

-

Image Reconstruction: Reconstruct images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), applying all standard corrections (attenuation, scatter, randoms, decay).

-

Quantification:

-

Draw regions of interest (ROIs) on tumor lesions and normal tissues using the co-registered CT for guidance.

-

Calculate the Standardized Uptake Value (SUV).

-

Perform kinetic analysis on dynamic scan data using the Logan graphical analysis method to determine the Distribution Volume Ratio (DVR), which is indicative of reversible ligand binding.

-

Protocol 2: Preclinical microPET Imaging

This protocol is adapted from studies using human tumor xenograft models in mice.

1. Animal Model Preparation:

-

Cell Lines: Use CA-IX expressing cell lines (e.g., HT29 colorectal adenocarcinoma) and CA-IX negative lines for control.

-

Xenograft Model: Subcutaneously inject cells into the flank of immunocompromised mice (e.g., NMRI nu/nu). Allow tumors to grow to a suitable size for imaging.

2. Radiopharmaceutical Administration:

-

Dose: Administer an IV bolus injection of approximately 3.7 MBq of [¹⁸F]this compound via the lateral tail vein.

3. microPET Image Acquisition:

-

Anesthesia: Anesthetize mice with 2% isoflurane during the procedure.

-

Imaging Schedule: Acquire static emission scans (10-15 minutes each) at multiple time points post-injection (p.i.), for example, at 30, 60, 90, and 120 minutes.

-

CT Scan: Perform a CT scan for anatomical reference and attenuation correction.

4. Biodistribution Analysis (Ex Vivo):

-

At the final imaging time point, euthanize the animals.

-

Dissect tumors and major organs (kidney, liver, muscle, blood, etc.).

-

Weigh the tissues and measure the radioactivity using a gamma counter.

-

Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies of [¹⁸F]this compound.

Table 1: Quantitative PET Imaging Data in ccRCC Patients

| Parameter | Value | Description |

|---|---|---|

| Mean SUV (Primary ccRCC) | 3.16 | Average tracer uptake in histologically confirmed primary ccRCC lesions. |

| Mean SUV (Metastatic Lesions) | 5.92 (SUVmax) | Maximum tracer uptake in metastatic lesions. |

| Peak Activity Time (Tumor) | 8 minutes p.i. | Time to reach maximum tracer concentration in the tumor, followed by washout. |

| Mean DVR (Logan Analysis) | 5.2 ± 2.8 | Distribution Volume Ratio in primary kidney lesions, consistent with reversible binding. |

Note: The evaluation of primary ccRCC lesions is challenging due to very high background uptake in the normal kidney parenchyma (Mean SUV ~35.4).

Table 2: Biodistribution and Dosimetry of [¹⁸F]this compound in Healthy Human Volunteers

| Organ | Mean SUV (~1 hr p.i.) | Absorbed Dose (μGy/MBq) |

|---|---|---|

| Liver | ~35 | 240 ± 68 |

| Kidneys | ~22 | 273 ± 31 |

| Gallbladder | N/A | 63 ± 17 |

| Adrenals | N/A | 31 ± 4 |

| Pancreas | N/A | 26 ± 3 |

| Effective Dose (μSv/MBq) | N/A | 28 ± 1 |

For a typical 370 MBq injection, the total effective dose is approximately 10 ± 0.5 mSv.

Table 3: Preclinical Biodistribution of [¹⁸F]this compound in HT29 Tumor-Bearing Mice (2h p.i.)

| Organ / Tissue | Uptake (%ID/g) |

|---|---|

| Kidneys | > 30 |

| Ileum | > 30 |

| Liver | > 1 |

| Bladder | > 1 |

| Stomach | > 1 |

| Tumor | In the same range as low-uptake organs |

Note: In the preclinical models studied, [¹⁸F]this compound did not show specific accumulation in CAIX-expressing tumors compared to background tissues.

Summary and Applications

[¹⁸F]this compound is a well-tolerated PET agent that enables same-day imaging of CA-IX expression. While it shows moderate signal in primary ccRCC, its clinical utility for these lesions is limited by extremely high uptake in the surrounding healthy kidney tissue. However, it provides excellent visualization of CA-IX-positive metastatic lesions in areas with low background activity (e.g., bone, lung). Therefore, the primary application for researchers and drug developers is in the non-invasive assessment of CA-IX status in metastatic ccRCC, which can be valuable for patient stratification, disease monitoring, and as a potential companion diagnostic for CA-IX targeted therapies.

References

- 1. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Low CAIX expression and absence of VHL gene mutation are associated with tumor aggressiveness and poor survival of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

Recommended dosage of VM4-037 for human studies

It appears there may be a confusion between two similarly named compounds: VM4-037 and VVD-130037 .

-

[18F]this compound is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.

-

VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.

Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037 . A brief section on the imaging agent [18F]this compound is also provided for clarity.

Application Notes and Protocols: VVD-130037

Audience: Researchers, scientists, and drug development professionals.

Compound: VVD-130037 (also known as VVD-037)

Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]

Signaling Pathway of VVD-130037

Caption: Mechanism of action of VVD-130037.

Recommended Dosage for Human Studies (Phase 1)

VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).

Clinical Trial Protocol Overview (NCT05954312)

The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.

Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design

| Parameter | Description |

| Trial Identifier | NCT05954312 |

| Phase | Phase 1 |

| Study Type | Interventional, Open-label, Non-Randomized |

| Primary Purpose | Treatment |

| Patient Population | Adults with advanced solid tumors |

| Intervention | VVD-130037 administered as oral tablets |